molecular formula C13H18N4O B2753754 4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034555-39-8

4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B2753754
CAS RN: 2034555-39-8
M. Wt: 246.314
InChI Key: SYBNDKFWQXRJIN-UHFFFAOYSA-N
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Description

The compound “4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one” is a derivative of 4,5-disubstituted-7H-pyrrolo[2,3-d]pyrimidine . These compounds are known for their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of similar compounds involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This process results in the formation of 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrrolo[2,3-d]pyrimidine core, which is a fused heterocyclic system . This core is present in some important antibiotics and has structural resemblance to purines .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other pyrrolo[2,3-d]pyrimidines . For instance, cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in t-butanol under reflux gives products identified as 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines .

Scientific Research Applications

Tyrosine Kinase Inhibition

Pyrido[2,3-d]pyrimidines, like the mentioned compound, are noted for their role as inhibitors of tyrosine kinase activity in the epidermal growth factor receptor (EGFR) (Thompson et al., 1995). This makes them valuable in research aimed at understanding and potentially treating diseases like cancer, where EGFR activity is a key factor.

Cyclin-Dependent Kinase Inhibition

These compounds have also been identified as inhibitors of cyclin-dependent kinases (Cdks), which are critical in cell cycle regulation. For example, studies have shown certain pyrido[2,3-d]pyrimidin-7-ones to inhibit Cdk4, a key player in cell cycle progression, potentially offering a pathway for cancer treatment (Barvian et al., 2000).

Antifolate Research

Some derivatives of pyrido[2,3-d]pyrimidines have been explored for their potential as antifolate agents. These compounds could inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleic acids, making them useful in cancer research and chemotherapy (Gangjee et al., 2007).

Synthesis and Structural Studies

Research has also focused on the synthesis of these compounds, exploring their chemical properties and potential modifications for enhanced biological activity. For instance, studies have looked into expanding the diversity at the C-4 position of pyrido[2,3-d]pyrimidin-7(8H)-ones to achieve biological activity against specific enzymes like ZAP-70 (Masip et al., 2021).

Antimicrobial Research

Some pyrido[2,3-d]pyrimidine derivatives have been investigated for their antimicrobial properties, showing effectiveness against various bacterial strains. This positions them as potential candidates for developing new antibiotics or antimicrobial agents (Roy et al., 1961).

Corrosion Inhibition Studies

Interestingly, derivatives of pyrido[2,3-d]pyrimidines have also been studied for their role in corrosion inhibition, particularly in the protection of metals in acidic environments. This highlights their potential application in industrial and engineering fields (Yadav et al., 2015).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and pharmaceutical applications. Given the reported activities of similar compounds, it may be worthwhile to investigate its potential as an anti-HIV, antitumor, antimicrobial, or antiangiogenic agent . Additionally, its potential as a selective A1-adenosine receptor antagonist could also be explored .

Biochemical Analysis

Cellular Effects

Related compounds have shown to cause dose-dependent degradation of CDK4 and CDK6 in Jurkat cells .

Molecular Mechanism

Related compounds have been found to inhibit various tyrosine kinases , which could suggest a similar mechanism of action.

Temporal Effects in Laboratory Settings

Related compounds have shown to undergo autocatalytic photochemical dehydrogenation .

Metabolic Pathways

Related compounds have been found to inhibit various tyrosine kinases , which could suggest involvement in these metabolic pathways.

properties

IUPAC Name

4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-3-5-8-14-12-10-6-7-11(18)17(4-2)13(10)16-9-15-12/h6-7,9H,3-5,8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBNDKFWQXRJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C2C=CC(=O)N(C2=NC=N1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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